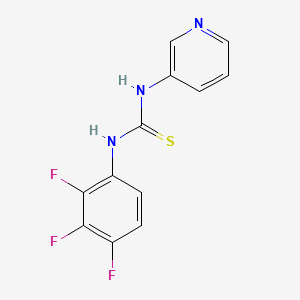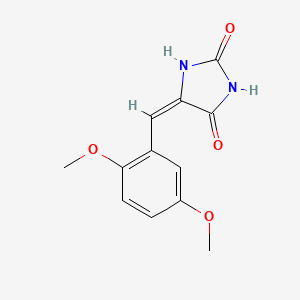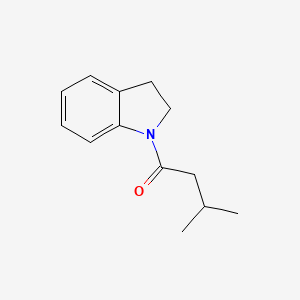![molecular formula C23H31N3O2 B5560651 2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)
2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol” is a complex organic molecule. It appears to contain a pyridinium core, which is a common structure in many natural products and bioactive pharmaceuticals . The compound also seems to have a piperazinyl group, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridinium core and the attachment of the piperazinyl group. Pyridinium salts, which are structurally similar to the core of this compound, can be synthesized through a variety of routes . The Suzuki–Miyaura cross-coupling reaction, which involves the use of organoboron reagents, could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridinium core and the piperazinyl group would likely contribute significantly to the overall structure of the molecule. In a structurally similar compound, it was found that the molecules are connected by N–H…O and N–H…N hydrogen bonds, forming infinite chains .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The Suzuki–Miyaura cross-coupling reaction, which involves the transfer of organoboron groups to palladium, could potentially be involved in reactions with this compound .科学的研究の応用
Synthesis and Chemical Behavior
Research on compounds containing piperazine and pyridinyl groups often focuses on their synthesis and chemical properties. For instance, studies on the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlight the chemical reactivity and potential applications of similar structures in medicinal chemistry and material science (Latif, Rady, & Döupp, 2003). Additionally, the degradation of aqueous piperazine in carbon dioxide capture research indicates the environmental and industrial relevance of piperazine-based compounds (Freeman, Davis, & Rochelle, 2010).
Potential Therapeutic Applications
The structural motifs present in 2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol are common in molecules with therapeutic potential. Research on the synthesis of carbon-14 labeled antihypertensives showcases the application of similar structures in drug development and pharmacokinetics (Hays, 1987). Moreover, compounds featuring piperazine and pyridinyl groups have been studied for their antimicrobial activities, demonstrating the versatility of these structural components in addressing various biological targets (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Environmental and Technological Applications
Piperazine-based compounds are also significant in environmental science, particularly in carbon dioxide capture technologies. The enhanced stability and efficiency of these compounds under industrial conditions suggest potential applications in mitigating environmental challenges (Liu, Chan, Tontiwachwuthikul, & Idem, 2019). Furthermore, the incorporation of piperazine as a dopant in electronic materials indicates its utility in improving the performance of devices like solar cells, highlighting its role in advancing renewable energy solutions (He et al., 2020).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with specific biological targets. In a structurally similar compound, it was found that the compound specifically inhibits the activity of tyrosine kinases, which are important in many cellular processes .
特性
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,28)10-6-20-4-3-5-21(18-20)22(27)26-16-14-25(15-17-26)13-9-19-7-11-24-12-8-19/h3-5,7-8,11-12,18,28H,6,9-10,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHHLPLCOGXLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)
![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)